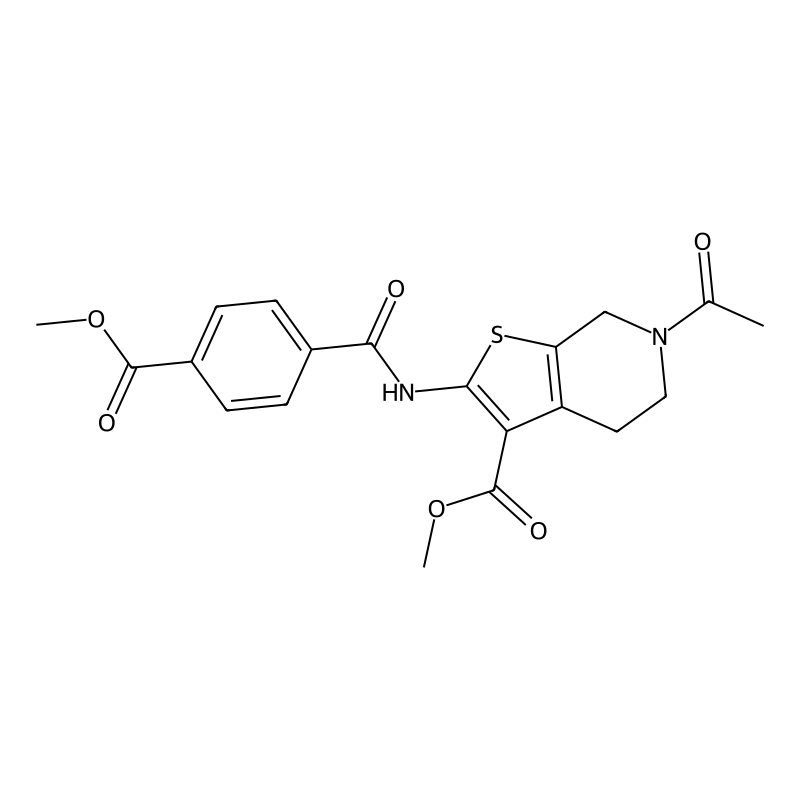

Methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound featuring a thieno[2,3-c]pyridine core. This compound is characterized by several functional groups, including an acetyl group, a methoxycarbonyl group, and a benzamido group. The thieno[2,3-c]pyridine structure contributes to its unique chemical properties and potential biological activities. The presence of these functional groups suggests that the compound may exhibit significant reactivity and biological interactions, making it of interest in medicinal chemistry and pharmaceutical research.

- Oxidation: The compound can be oxidized at the thieno[2,3-c]pyridine core to form sulfoxides or sulfones.

- Reduction: Reduction of carbonyl groups can convert them into alcohols or amines.

- Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

- Substitution Reactions: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific products formed depend on the reaction conditions and reagents utilized .

The biological activity of methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been explored in various studies. Its structure suggests potential interactions with specific enzymes or receptors involved in biological pathways. Compounds with similar thieno[2,3-c]pyridine scaffolds have shown promising results in inhibiting tubulin polymerization and exhibiting anticancer properties . The exact mechanisms of action and specific biological targets for this compound require further investigation.

The synthesis of methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps starting from readily available starting materials:

- Formation of the Thieno[2,3-c]pyridine Core: This involves cyclization reactions using appropriate precursors.

- Introduction of Functional Groups:

- The acetyl group can be introduced via acetylation using acetic anhydride.

- The methoxycarbonyl group is typically introduced through esterification reactions.

- The benzamido group can be added through amide bond formation.

These steps may require specific reaction conditions such as temperature control and the use of catalysts to ensure high yields and purity .

Methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several potential applications:

- Medicinal Chemistry: It may serve as a lead compound for developing new therapeutic agents due to its structural features that suggest biological activity.

- Biological Research: Investigated for its enzyme inhibition properties and potential as an anticancer agent.

- Chemical Synthesis: Utilized as a building block for synthesizing more complex molecules in organic chemistry .

Interaction studies for methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate are essential for understanding its biological mechanisms. These studies often involve molecular docking simulations to predict binding affinities to specific targets like tubulin or other proteins involved in cancer progression. Such investigations help elucidate structure-activity relationships and guide further modifications of the compound for enhanced efficacy .

Methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can be compared with several similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ticlopidine | Thienopyridine derivative | Antiplatelet agent |

| Clopidogrel | Thienopyridine derivative | Antiplatelet agent |

| Benzamide derivatives | Benzamido group | Various medicinal applications |

| Methoxycarbonyl derivatives | Methoxycarbonyl group | Used in organic synthesis |

The uniqueness of methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate lies in its specific combination of functional groups that confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .